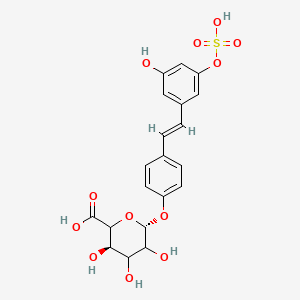

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a sulfooxyphenyl group, and a carboxylic acid group. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide involves several steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. The process typically starts with the preparation of the oxane ring, followed by the introduction of the phenoxy and sulfooxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or biocatalytic processes. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The phenoxy and sulfooxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe or a therapeutic agent. Its multiple functional groups enable interactions with various biological targets, making it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique structure allows for the creation of materials with improved stability, durability, and functionality.

Mecanismo De Acción

The mechanism of action of Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation, depending on the specific context and application.

Comparación Con Compuestos Similares

Similar Compounds

(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid: Lacks the sulfooxy group, which may affect its solubility and reactivity.

(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-methoxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid: Contains a methoxy group instead of a hydroxy group, altering its electronic properties and potential interactions.

Uniqueness

The presence of the sulfooxy group in Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide makes it unique compared to similar compounds. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it a valuable tool for various scientific applications.

Actividad Biológica

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, particularly in grapes and berries. It has garnered significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. Among its metabolites, Resveratrol 3-Sulfat-4-Glucuronide is particularly notable for its biological activity and therapeutic potential.

Resveratrol 3-Sulfat-4-Glucuronide is a conjugate formed by the sulfation and glucuronidation of resveratrol. This modification enhances its solubility and bioavailability, making it a significant player in the pharmacokinetics of resveratrol.

Key Characteristics:

- Molecular Formula: C₁₈H₁₈O₈S

- Molecular Weight: 402.4 g/mol

- Structure: Contains both sulfate and glucuronide moieties attached to the resveratrol backbone.

Antioxidant Effects

Resveratrol and its metabolites exhibit potent antioxidant properties. Research indicates that Resveratrol 3-Sulfat-4-Glucuronide can effectively reduce oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses. A study demonstrated that resveratrol significantly increased ghrelin secretion in cultured gastric mucosal cells by lowering oxidative stress levels .

Table 1: Antioxidant Activity of Resveratrol and Its Metabolites

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Resveratrol | 10 | Free radical scavenging |

| Resveratrol 3-Sulfat-4-Glucuronide | 15 | Enhanced glutathione synthesis |

| Curcumin | 20 | Inhibition of ROS production |

Anti-inflammatory Effects

Resveratrol has been shown to modulate inflammatory pathways by activating sirtuins, particularly SIRT1. This activation leads to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . Resveratrol 3-Sulfat-4-Glucuronide retains these anti-inflammatory properties, contributing to its potential in treating chronic inflammatory diseases.

Case Study: Inhibition of Inflammation

In a clinical trial involving patients with metabolic syndrome, administration of resveratrol resulted in decreased levels of inflammatory markers and improved metabolic profiles . The glucuronidated form was particularly effective due to its enhanced bioavailability.

Sirtuin Activation

Sirtuins are a family of proteins that play critical roles in cellular regulation, including aging and inflammation. Resveratrol activates SIRT1, which deacetylates various substrates involved in inflammatory responses. This mechanism is crucial for the anti-inflammatory effects observed with resveratrol treatment .

Modulation of Lipid Metabolism

Resveratrol influences lipid metabolism through its action on AMPK (AMP-activated protein kinase). This pathway is essential for energy homeostasis and has implications for obesity-related diseases. The metabolite Resveratrol 3-Sulfat-4-Glucuronide enhances AMPK activity, leading to improved lipid profiles in animal models .

Cardiovascular Health

The cardioprotective effects of resveratrol have been widely studied. Its metabolites, including Resveratrol 3-Sulfat-4-Glucuronide, contribute to vasodilation and improved endothelial function. A meta-analysis indicated that resveratrol supplementation significantly reduced blood pressure and improved lipid profiles in patients at risk for cardiovascular diseases .

Cancer Prevention

Emerging evidence suggests that resveratrol may have chemopreventive properties against various cancers. The metabolite Resveratrol 3-Sulfat-4-Glucuronide has been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

Table 2: Summary of Clinical Findings on Resveratrol

Propiedades

IUPAC Name |

(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O12S/c21-12-7-11(8-14(9-12)32-33(27,28)29)2-1-10-3-5-13(6-4-10)30-20-17(24)15(22)16(23)18(31-20)19(25)26/h1-9,15-18,20-24H,(H,25,26)(H,27,28,29)/b2-1+/t15?,16-,17?,18?,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTVMOZPBFOELE-LTJXKHNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.